molecular formula C6H11ClO2 B12082821 (2S)-2-chloro-3,3-dimethylbutanoic acid CAS No. 32659-48-6

(2S)-2-chloro-3,3-dimethylbutanoic acid

Cat. No.: B12082821
CAS No.: 32659-48-6
M. Wt: 150.60 g/mol
InChI Key: MRMBZUFUXAUVPR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-chloro-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the chlorination of 3,3-dimethylbutanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3,3-dimethylbutanoic acid+SOCl2(2S)-2-chloro-3,3-dimethylbutanoic acid+SO2+HCl\text{3,3-dimethylbutanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,3-dimethylbutanoic acid+SOCl2​→(2S)-2-chloro-3,3-dimethylbutanoic acid+SO2​+HCl

Another method involves the use of (2S)-2-chloropropionic acid as a starting material, which undergoes a Grignard reaction with tert-butylmagnesium chloride, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-chloro-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, amines, or thiols, depending on the nucleophile used.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

(2S)-2-chloro-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-chloropropionic acid
  • 3,3-dimethylbutanoic acid
  • 2-chlorobutanoic acid

Uniqueness

(2S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific chiral center and the presence of both a chlorine atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

32659-48-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

(2S)-2-chloro-3,3-dimethylbutanoic acid

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1

InChI Key

MRMBZUFUXAUVPR-SCSAIBSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)Cl

Canonical SMILES

CC(C)(C)C(C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.